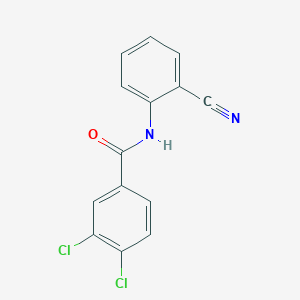
3,4-dichloro-N-(2-cyanophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(2-cyanophenyl)benzamide, also known as DCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-(2-cyanophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. 3,4-dichloro-N-(2-cyanophenyl)benzamide has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
3,4-dichloro-N-(2-cyanophenyl)benzamide has several advantages as a reagent in organic synthesis. It is easy to handle, has a high yield, and is relatively inexpensive. However, 3,4-dichloro-N-(2-cyanophenyl)benzamide is also toxic and should be handled with care. It can also be difficult to purify, which can lead to impurities in the final product.
未来方向
There are several potential future directions for the study of 3,4-dichloro-N-(2-cyanophenyl)benzamide. One area of research could focus on the development of new synthetic methods for 3,4-dichloro-N-(2-cyanophenyl)benzamide that are more efficient and cost-effective. Another area of research could focus on the use of 3,4-dichloro-N-(2-cyanophenyl)benzamide in the treatment of other diseases, such as inflammatory diseases or metabolic disorders. Additionally, the mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide could be further elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 3,4-dichloro-N-(2-cyanophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis and has been investigated for its potential use in the treatment of cancer and other diseases. 3,4-dichloro-N-(2-cyanophenyl)benzamide has several advantages as a reagent, but also has limitations and should be handled with care. There are several potential future directions for the study of 3,4-dichloro-N-(2-cyanophenyl)benzamide, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
合成方法
The synthesis of 3,4-dichloro-N-(2-cyanophenyl)benzamide involves the reaction of 2-cyanobenzoic acid with thionyl chloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization to obtain pure 3,4-dichloro-N-(2-cyanophenyl)benzamide. The yield of 3,4-dichloro-N-(2-cyanophenyl)benzamide is typically high, making it an efficient and cost-effective reagent for organic synthesis.
科学研究应用
3,4-dichloro-N-(2-cyanophenyl)benzamide has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 3,4-dichloro-N-(2-cyanophenyl)benzamide has also been investigated for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMCDKNGPJXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)
